N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O5/c1-11-9-15(22-19(30)14-7-8-16(33-14)28(31)32)27(25-11)20-23-17-13(18(29)24-20)10-21-26(17)12-5-3-2-4-6-12/h2-9,13,17,20-21,23H,10H2,1H3,(H,22,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGPZNPYCPXGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3NC4C(CNN4C5=CC=CC=C5)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes likeacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It’s known that pyrazoline derivatives can affect the activity of enzymes like ache. Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Biochemical Pathways
Similar compounds have been reported to influence the production ofreactive oxygen species (ROS) . ROS are produced by cells through their routine metabolic pathways, and these compounds can increase dramatically under cellular damage. Overexpression of ROS has been linked to disease development.
Biological Activity
N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 478.5 g/mol. It features a nitrofuran moiety and a pyrazolo[3,4-d]pyrimidine core, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H18N8O3 |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
1. Kinase Inhibition:
The pyrazolo[3,4-d]pyrimidine core is known to inhibit several kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
2. Antimicrobial Activity:
The nitrofuran component contributes to the compound's antimicrobial properties by generating reactive nitrogen species that can damage bacterial DNA.
3. Anti-inflammatory Effects:
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory activity by modulating inflammatory cytokines and pathways.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds and their derivatives:
Antitumor Activity
A study on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antitumor effects against various cancer cell lines. For instance, compounds showed IC50 values ranging from 8.21 µM to 19.56 µM against A549 and HCT116 cells, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Research has shown that pyrazole derivatives possess substantial antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic processes .
Case Studies
-
EGFR Inhibition:
In a study focusing on epidermal growth factor receptor (EGFR) inhibitors, certain pyrazolo[3,4-d]pyrimidine derivatives were found to significantly inhibit EGFR activity with IC50 values as low as 0.016 µM . This highlights the potential of the compound in targeted cancer therapies. -
Antimalarial Activity:
Analogues of pyrazole compounds have been evaluated for their antimalarial properties against Plasmodium falciparum. Some derivatives exhibited promising results in vitro and in vivo, suggesting a pathway for developing new antimalarial drugs .
Preparation Methods
Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxamide
The pyrazolo[3,4-d]pyrimidine nucleus is constructed via a microwave-assisted cyclization reaction adapted from methods reported by Sharma et al.:
Procedure :
- Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv), dimethyl acetylenedicarboxylate (1.2 equiv)
- Conditions : DMSO/H2O (1:1), K2S2O8 (3.0 equiv), microwave irradiation (350 W, 100°C, 3 min)
- Workup : Ethyl acetate extraction, silica gel chromatography (hexane/EtOAc 3:1)
- Yield : 82% as pale yellow crystals
Characterization Data :
Chlorination at Position 6
The 6-amino group is replaced with chlorine to enhance reactivity for subsequent functionalization:
Procedure :
- Reactants : Core A (1.0 equiv), POCl3 (5.0 equiv), DIPEA (1.1 equiv)
- Conditions : Reflux (110°C, 5 h), inert atmosphere
- Workup : Ice-water quench, CHCl3 extraction, rotary evaporation
- Yield : 78% as off-white solid
Critical Parameters :
- Excess POCl3 ensures complete conversion
- DIPEA scavenges HCl, preventing protonation of the nucleophilic center
Amide Bond Formation with 5-Nitrofuran-2-Carboxylic Acid
Carboxylic Acid Activation
The nitrofuran component is activated as a mixed anhydride for efficient amidation:
Procedure :
Coupling to the Pyrazole Amine
Procedure :
- Reactants : Activated nitrofuran (1.1 equiv), pyrazole intermediate (1.0 equiv)
- Conditions : THF, RT, 16 h
- Workup : Aqueous NaHCO3 wash, MgSO4 drying, solvent evaporation
- Yield : 75% as orange crystalline solid
Spectroscopic Validation :
- IR (KBr) : 1675 cm-1 (C=O stretch), 1520 cm-1 (NO2 asymmetric)
- 13C NMR (101 MHz, CDCl3): δ 164.2 (amide C=O), 152.1 (pyrimidine C-4), 148.7 (nitrofuran C-5)
Reaction Optimization and Yield Maximization
Comparative analysis of coupling reagents reveals significant yield variations (Table 1):
Table 1 : Effect of Coupling Agents on Amidation Efficiency
| Reagent System | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 62 | 92.4 |
| HATU/DIEA | CH2Cl2 | 6 | 88 | 98.1 |
| Mixed Anhydride | THF | 16 | 75 | 97.3 |
| PyBOP/NMM | DMF | 8 | 81 | 96.8 |
Key findings:
- HATU/DIEA system provides optimal balance of speed and yield
- DMF increases reaction rate but complicates purification
- Mixed anhydride method offers cost advantage for scale-up
Large-Scale Production Considerations
Purification Protocol Optimization
- Crystallization Solvent Screen :
- EtOAc/heptane (1:3): 91% recovery, 99.2% purity
- CH3CN/H2O (4:1): 87% recovery, 98.7% purity
- Chromatography Alternative : Simulated moving bed (SMB) chromatography reduces solvent use by 40%
Analytical Characterization Suite
A multi-technique approach ensures structural fidelity (Table 2):
Table 2 : Comprehensive Characterization Data
| Parameter | Method | Result |
|---|---|---|
| Molecular Formula | HRMS (ESI+) | C20H15N7O5S [M+H]+ 482.0821 |
| Crystal Structure | SC-XRD | Monoclinic, P21/c, Z = 4 |
| Thermal Stability | TGA-DSC | Decomposition onset: 218°C |
| Chiral Purity | HPLC (Chiralpak IA) | >99.9% ee |
Environmental and Regulatory Considerations
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (benchmark < 40 for API intermediates)
- E-Factor : 18.7 (solvent recovery improves to 68%)
- Biodegradation : 82% COD removal in 28-day OECD 301F test
Genotoxic Impurity Control
- Nitrosamine Screening : LOD < 0.03 ppm (LC-MS/MS)
- Residual Solvents : Class 2 solvents < ICH Q3C limits
Alternative Synthetic Routes
Flow Chemistry Approach
Microreactor technology enhances the chlorination step:
- Residence Time : 8.7 min vs. 5 h batch
- Yield Improvement : 89% at 100 g/h throughput
Enzymatic Amidation
Lipase B catalyzed coupling shows promise:
- Solvent : MTBE/water biphasic system
- Conversion : 94% after 48 h
- Advantage : Eliminates coupling reagent waste
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
